Fosinopril-d5 Sodium Salt is a deuterated form of fosinopril sodium, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor. It is primarily used as an analytical standard and research tool for investigations related to fosinopril sodium metabolism, pharmacokinetics, and pharmacodynamics. [] The use of deuterated compounds like fosinopril-d5 sodium salt in research stems from their unique properties. Deuterium, a stable isotope of hydrogen, introduces subtle but significant changes in the compound's behavior during analysis, making it easier to track and quantify the original compound within biological systems.
Fosinopril-d5 sodium salt is a deuterated analogue of fosinopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and certain types of chronic heart failure. The incorporation of deuterium atoms into the fosinopril molecule enhances its utility in pharmacokinetic studies and metabolic research, allowing for more precise tracking of the drug's behavior in biological systems.
Fosinopril-d5 sodium salt is synthesized from fosinopril through various chemical processes that introduce deuterium, a stable isotope of hydrogen. This compound is commercially available from several suppliers, including BenchChem and BOC Sciences, which provide detailed specifications and synthesis methods for researchers and pharmaceutical companies .
The synthesis of fosinopril-d5 sodium salt involves several key steps:
The molecular formula for fosinopril-d5 sodium salt is with a molecular weight of approximately 590.68 g/mol. The structure includes functional groups characteristic of angiotensin-converting enzyme inhibitors, such as a phosphinic acid moiety and a pyrrolidine ring.
Fosinopril-d5 sodium salt can undergo several chemical reactions:
Fosinopril-d5 sodium salt functions primarily by inhibiting angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor:
Relevant data indicates that proper storage at 2-8°C is crucial for maintaining stability .
Fosinopril-d5 sodium salt has several scientific applications:
Fosinopril-d5 sodium salt possesses the molecular formula C30H40D5NO7P·Na, with a molecular weight of 567.70 g/mol (accounting for the sodium cation at 22.99 g/mol) [1] [7]. This deuterated analog features a quintet of deuterium atoms (D5) specifically incorporated into the phenyl ring of the 4-phenylbutyl side chain, resulting in a phenyl-d5 moiety [1] [2]. This strategic substitution replaces all five hydrogen atoms (-H) in the phenyl group with deuterium (-D), generating a chemically equivalent structure with distinct mass spectrometric properties.
The deuterium labeling occurs at the aromatic positions rather than aliphatic sites, preserving the molecule's acid-base characteristics and reactivity while creating a consistent +5 Da mass shift relative to the non-deuterated form. This predictable mass difference is critical for its primary application as an internal standard in quantitative mass spectrometry [1].
Table 1: Molecular Parameters of Fosinopril-d5 vs. Non-Deuterated Fosinopril Sodium
Parameter | Fosinopril-d5 Sodium Salt | Non-Deuterated Fosinopril Sodium |
---|---|---|
Molecular Formula | C30H40D5NO7P·Na | C30H46NNaO7P |
Molecular Weight (g/mol) | 567.70 | 586.65 |
Deuterium Position | Phenyl ring (C6D5-) | None |
CAS Number | N/A | 88889-14-9 |
Solubility: Fosinopril-d5 sodium salt exhibits high aqueous solubility (>20 mg/mL in water), attributed to its ionizable carboxylate and phosphinate groups and sodium counterion [5] [7]. This hydrophilicity facilitates preparation of stock solutions for LC-MS workflows. In organic solvents like chloroform or ether, solubility decreases significantly due to disruption of ionic interactions.
Stability: The compound requires stringent storage conditions (-20°C under inert atmosphere) to prevent two primary degradation pathways:
Crystallography: While single-crystal X-ray data for the deuterated analog is limited in public databases, its non-deuterated counterpart (C30H46NNaO7P) crystallizes in a monoclinic system (space group P21) with sodium coordinated to the carboxylate oxygen and phosphinyl oxygen atoms [4] [5]. The phenyl-d5 group is expected to retain identical packing interactions due to nearly identical bond lengths and angles compared to the protonated phenyl.
Table 2: Key Physicochemical Properties
Property | Specification | Analytical Method |
---|---|---|
Water Solubility | >20 mg/mL | USP <911> |
Thermal Stability | Decomposes >196°C | DSC |
Storage | -20°C (desiccated, inert atmosphere) | ICH Q1A(R2) |
Solution Stability | 24h at 25°C (aqueous/methanol) | HPLC-UV |
The strategic deuteration of Fosinopril-d5 sodium salt creates a near-isostere of the native drug (C30H46NNaO7P, MW 586.65) with three critical divergences:
Mass Spectrometric Differentiation: The +5 Da mass shift (581.69 vs. 586.65 for [M+H]+ of free acids) enables baseline resolution in LC-MS traces. This mass difference arises solely from the isotopic enrichment without fragment ion ratio changes, making it ideal for stable isotope dilution assays [1] [2].
Vibrational Spectroscopy Shifts: Infrared and Raman spectra exhibit distinct C-D stretching bands at 2200 cm-1 (vs. C-H at 3050 cm-1) and altered phenyl ring deformation modes. These shifts provide rapid spectroscopic identification [7].
Chromatographic Behavior: While reversed-phase HPLC retention times are nearly identical (ΔRt < 0.1 min), hydrophobic interaction chromatography shows slightly increased retention for the deuterated analog due to the reduced zero-point energy of C-D bonds enhancing hydrophobic interactions [1].
Despite these analytical distinctions, core properties remain unchanged:
The deuterated analog undergoes identical hepatic hydrolysis to Fosinoprilat-d5, confirmed by identical enzyme kinetics (Km ≈ 18 μM for carboxylesterase-1) [2]. This metabolic parallelism ensures co-elution of parent drugs and metabolites during biological sample analysis, eliminating quantification bias from differential extraction recovery or matrix effects.
Table 3: Functional Distinctions Between Deuterated and Non-Deuterated Forms
Property | Fosinopril-d5 Sodium Salt | Non-Deuterated Fosinopril Sodium | Impact on Analytical Utility |
---|---|---|---|
Mass (free acid) | 544.71 g/mol | 563.68 g/mol | +5 Da shift enables MS discrimination |
C-D Stretch (IR) | 2200 cm-1 (strong) | Absent | Confirmatory identification |
HPLC Retention (C18) | tR = 8.42 min | tR = 8.38 min | Near-coelution minimizes matrix effect variance |
Metabolite Profile | Fosinoprilat-d5 | Fosinoprilat | Identical pharmacokinetic tracking |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5